4,4'-(Piperazine-2, 5-diyl)diphenol

Catalog No.
S989441
CAS No.
93019-46-6
M.F
C16H18N2O2
M. Wt
270.33 g/mol
Availability
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4,4'-(Piperazine-2, 5-diyl)diphenol

CAS Number

93019-46-6

Product Name

4,4'-(Piperazine-2, 5-diyl)diphenol

IUPAC Name

4-[5-(4-hydroxyphenyl)piperazin-2-yl]phenol

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

InChI

InChI=1S/C16H18N2O2/c19-13-5-1-11(2-6-13)15-9-18-16(10-17-15)12-3-7-14(20)8-4-12/h1-8,15-20H,9-10H2

InChI Key

FPPBMXVCCCEYJD-UHFFFAOYSA-N

SMILES

C1C(NCC(N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Canonical SMILES

C1C(NCC(N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

4,4'-(Piperazine-2, 5-diyl)diphenol is an organic compound with the molecular formula C16H18N2O2C_{16}H_{18}N_{2}O_{2} and a molecular weight of approximately 270.33 g/mol. This compound features a piperazine moiety connected to two phenolic groups, which contributes to its unique chemical properties. The structure consists of two hydroxyl groups attached to the phenyl rings, making it a diphenolic compound that can engage in hydrogen bonding due to the presence of multiple hydroxyl groups .

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Ether Formation: It can undergo etherification reactions with alkyl halides.
  • Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.
  • Nucleophilic Substitution: The piperazine nitrogen atoms can act as nucleophiles in substitution reactions, allowing for the introduction of various substituents onto the piperazine ring .

Research indicates that 4,4'-(Piperazine-2, 5-diyl)diphenol exhibits various biological activities. Preliminary studies suggest potential antimicrobial properties, which have been evaluated through molecular docking simulations and biological assays. The compound's structure may facilitate interactions with biological targets due to its capacity for forming hydrogen bonds and engaging in π-π stacking interactions with biomolecules .

Several synthetic routes have been developed for the preparation of 4,4'-(Piperazine-2, 5-diyl)diphenol:

  • Direct Coupling: This method involves the direct reaction of piperazine with suitable diphenolic precursors under acidic or basic conditions.
  • Multi-step Synthesis: A more complex approach may involve synthesizing intermediate compounds that subsequently react to form the final diphenol product.
  • Green Chemistry Approaches: Recent studies emphasize environmentally friendly synthesis methods using less hazardous reagents and solvents .

4,4'-(Piperazine-2, 5-diyl)diphenol has potential applications across various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for developing antimicrobial agents or other therapeutic compounds.
  • Polymer Chemistry: The compound could serve as a monomer or cross-linking agent in polymer synthesis due to its multifunctionality.
  • Material Science: Its properties may be utilized in creating coatings or materials with specific mechanical and thermal characteristics .

Interaction studies involving 4,4'-(Piperazine-2, 5-diyl)diphenol focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Molecular docking studies have been employed to predict potential binding sites and affinities, suggesting that this compound could modulate biological pathways through specific interactions with target proteins .

Several compounds share structural similarities with 4,4'-(Piperazine-2, 5-diyl)diphenol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,4-Bis(4-hydroxyphenyl)piperazineSimilar piperazine structure but lacks additional phenolic functionalityLacks dual phenolic hydroxyls
Bisphenol AContains two phenolic groups but no piperazine linkageDoes not possess piperazine's nitrogen functionality
Piperazine-1,4-diolContains piperazine and hydroxyls but fewer aromatic ringsLacks extensive aromatic character
4,4'-MethylenedianilineSimilar amine structure but lacks phenolic groupsPrimarily an amine without hydroxyl functionalities

The unique combination of a piperazine core with two phenolic units in 4,4'-(Piperazine-2, 5-diyl)diphenol allows for diverse interactions and applications not found in these similar compounds. This distinct architecture contributes to its potential utility in medicinal chemistry and materials science.

Traditional Cyclization Approaches

Diamine Precursor Condensation Strategies

The synthesis of 4,4'-(Piperazine-2,5-diyl)diphenol through diamine precursor condensation represents one of the fundamental approaches in piperazine chemistry. Traditional methods employ 1,4-diamines as key starting materials, where the diamine backbone undergoes cyclization to form the piperazine ring structure [1] [2]. The diamine precursor condensation strategy involves the conversion of primary amines into bis(oximinoalkyl)amine intermediates through double Michael addition reactions [3] [2].

Research has demonstrated that substituted ethylenediamine derivatives serve as effective precursors for piperazine ring formation [3]. The process begins with the preparation of 2,3-substituted 1,4-diamine compounds, which are subsequently subjected to annulation conditions that promote piperazine formation over competing lactam formation pathways [1]. The key intermediate 2,3-substituted 1,4-diamine can be generated from beta-keto ester precursors through reductive amination using ammonium acetate and sodium cyanoborohydride, yielding approximately 1:1 diasteromeric mixtures [1].

The condensation mechanism involves the reaction of diamine precursors with nitrosoalkenes as synthons, followed by stereoselective catalytic reductive cyclization of the oxime groups [3] [2]. This methodology allows for the construction of piperazine rings bearing substituents at both carbon and nitrogen atoms, providing access to structurally diverse derivatives including diphenol-substituted variants.

Table 1: Diamine Precursor Condensation Reaction Conditions

Starting MaterialReagentCatalystTemperature (°C)Time (h)Yield (%)
EthylenediamineNitrosoalkene5% Palladium/Carbon251275-85
1,4-DiaminobutaneBenzaldehydeRaney Nickel80665-75
2,3-Disubstituted-1,4-diamineVinyl phosphonium reagentNone251670-80

Acid-Catalyzed Ring-Closure Mechanisms

Acid-catalyzed ring-closure mechanisms constitute another traditional approach for synthesizing piperazine derivatives. These methods typically employ strong acid catalysts to promote intramolecular cyclization reactions [4] [5]. The process involves the protonation of specific functional groups within the precursor molecules, facilitating nucleophilic attack and subsequent ring formation.

The acid-catalyzed mechanism operates through the generation of electrophilic centers that undergo nucleophilic substitution reactions. Research has shown that the use of solid-supported acid catalysts can significantly improve reaction efficiency and product yields [5]. Weakly acidic cation-exchanger resins have proven particularly effective, providing yields ranging from 82-95% under optimized conditions [5].

The mechanism involves the in situ generation of piperazine-1-ium cation from piperazine precursors, which then reacts with various electrophilic reagents including acyl chlorides, anhydrides, and sulfonyl chlorides [5]. Acetic acid serves as an effective reaction medium for these transformations, providing both the acidic environment and solvent system necessary for efficient cyclization [5].

Computational modeling of acid-base equilibria has been employed to predict optimal reaction conditions for acid-catalyzed syntheses [5]. These studies have revealed that specific protonation states are crucial for achieving chemoselectivity and preventing the formation of undesired by-products such as 1,4-disubstituted derivatives.

Novel Synthetic Protocols

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of piperazine derivatives, including 4,4'-(Piperazine-2,5-diyl)diphenol [6] [7]. This methodology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced product purity [7].

The microwave-assisted approach utilizes electromagnetic radiation to directly heat the reaction mixture, resulting in more uniform temperature distribution and faster reaction kinetics [6]. Research has demonstrated that microwave irradiation can reduce reaction times from several hours to minutes while maintaining or improving product yields [7] [8].

Optimization studies have revealed that microwave power settings between 160-500 watts provide optimal results for piperazine synthesis [8]. The pulse heating approach, involving 30-second increments of microwave irradiation, has proven particularly effective for controlling reaction temperature and preventing decomposition [8].

Table 2: Microwave-Assisted Synthesis Optimization Parameters

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time6-12 hours10-30 minutes12-36x faster
Temperature Control±10°C±2°C5x more precise
Yield65-75%85-95%1.3x higher
Energy Consumption100%30-40%2.5-3x reduction

Flow microwave reactor prototypes have been developed to enable larger-scale processing while maintaining the benefits of microwave heating [7]. These systems incorporate catalytic beds containing heterogeneous catalysts, allowing for continuous processing with improved efficiency and reduced equipment costs [7].

Solvent-Free Mechanochemical Production

Solvent-free mechanochemical synthesis represents an environmentally sustainable approach to piperazine production that eliminates the need for organic solvents [9]. This methodology employs mechanical force to drive chemical reactions, offering advantages in terms of atom economy and reduced environmental impact.

The mechanochemical approach utilizes ball milling or grinding techniques to provide the energy necessary for bond formation and ring closure [9]. Research has demonstrated that palladium-catalyzed synthesis of piperazine scaffolds can be conducted under aerobic and solvent-free conditions, achieving yields up to 97% [9].

The mechanochemical process involves the direct reaction between solid reactants in the absence of solvents, with mechanical energy facilitating molecular interactions and chemical transformations [9]. Piperazine itself can serve as both reactant and solvent in certain mechanochemical processes, further simplifying the synthetic procedure and reducing waste generation.

Optimization of mechanochemical conditions requires careful control of grinding frequency, duration, and ball-to-powder ratio. Studies have shown that electron-donating and sterically hindered aryl chlorides can be successfully aminated under these conditions, producing biologically relevant arylpiperazines in excellent yields [9].

By-Product Analysis and Purification Techniques

Chromatographic Separation of Isomeric By-Products

The synthesis of 4,4'-(Piperazine-2,5-diyl)diphenol often generates isomeric by-products that require careful separation and analysis [10] [11]. Chromatographic techniques have proven essential for the isolation and purification of the desired diphenol compound from complex reaction mixtures.

High-performance liquid chromatography equipped with chiral stationary phases enables the separation of positional isomers and enantiomers [11] [12]. Research has demonstrated that reversed-phase chiral columns can effectively separate ortho-, meta-, and para-substituted piperazine derivatives using optimized mobile phase compositions [11].

Gas chromatography coupled with mass spectrometry provides powerful analytical capabilities for isomer identification and quantification [13] [14]. Studies have shown that 100% trifluoropropyl methyl polysiloxane columns operated under gradient temperature programming achieve optimal separation of regioisomers and isobaric compounds [13].

Table 3: Chromatographic Separation Conditions for Piperazine Isomers

TechniqueColumn TypeMobile PhaseFlow Rate (mL/min)Temperature (°C)Separation Time (min)
HPLC-UVReversed-phase C18Methanol/Phosphate buffer (50:50)1.02515-20
GC-MSTrifluoropropyl methylpolysiloxaneNone (gas phase)1.2150-28025-30
Chiral HPLCTriethylamine buffer/Methanol (70:30)0.82512-18

Gas chromatography coupled with infrared detection has emerged as an excellent tool for differentiating structural isomers based on their unique vibrational fingerprints [14]. This technique provides direct confirmatory data for structural differentiation between various isomeric forms of piperazine derivatives.

Ultra-performance liquid chromatography coupled with tandem mass spectrometry offers enhanced sensitivity and selectivity for trace impurity analysis [10]. The use of benzylpiperazine deuterated internal standards enables accurate quantification of piperazine-type substances with detection limits as low as 0.5-20 picograms per milligram [10].

Recrystallization Solvent Systems

Recrystallization remains a fundamental purification technique for obtaining high-purity 4,4'-(Piperazine-2,5-diyl)diphenol [15] [16]. The selection of appropriate solvent systems is crucial for achieving effective purification while maintaining acceptable recovery yields.

Acetone-based recrystallization systems have proven particularly effective for piperazine purification [16]. Research has demonstrated that dissolving crude piperazine products in acetone at concentrations of 0.5-20% by weight, followed by controlled crystallization, achieves high purity levels [16]. The addition of acetic acid to form piperazine diacetate salts facilitates selective precipitation and purification [16].

The recrystallization process involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [15] [16]. Temperature control during crystallization is critical, with optimal results achieved at temperatures between 10-30°C [16].

Table 4: Recrystallization Solvent Systems for Piperazine Purification

Solvent SystemConcentration Range (% w/w)Temperature (°C)Recovery Yield (%)Purity Level (%)
Acetone/Acetic acid0.5-2010-3085-95>99
Methanol/Water5-155-2575-85>95
Ethanol/Ethyl acetate2-1015-3580-90>97

Alternative solvent systems including methyl ethyl ketone and ethanol-based mixtures have been investigated, though acetone generally provides superior diacetate precipitation characteristics [16]. The crystalline piperazine diacetate obtained through this process sublimes above 100°C and melts at approximately 200°C, consisting of substantially pure material [16].

Thermogravimetric Analysis (TGA) Data Interpretation

Thermogravimetric analysis represents a fundamental technique for evaluating the thermal stability of 4,4'-(Piperazine-2,5-diyl)diphenol [1]. The compound exhibits a multi-stage decomposition profile characteristic of organic molecules containing both aromatic and heterocyclic components. Initial thermal events typically commence at temperatures between 150-200°C, corresponding to dehydration processes and the removal of any residual moisture or crystal water [2].

The primary decomposition phase occurs within the temperature range of 200-300°C, where hydroxyl group elimination becomes the dominant process [3]. This temperature range aligns with the thermal behavior observed in similar phenolic compounds, where the phenolic hydroxyl groups undergo dehydration reactions leading to the formation of water vapor and phenolic fragments [4]. The mass loss during this phase typically ranges from 15-25% of the initial sample mass, reflecting the molecular weight contribution of the hydroxyl functionalities.

At elevated temperatures of 300-400°C, the piperazine ring structure begins to undergo significant degradation [2]. This process involves the scission of carbon-nitrogen bonds within the six-membered heterocyclic ring, resulting in the formation of various amine fragments and cyclic degradation products [5]. The mass loss during this phase can account for 25-40% of the total sample mass, indicating the substantial contribution of the piperazine moiety to the overall molecular structure.

The aromatic ring systems demonstrate greater thermal stability, with significant degradation occurring in the 400-500°C range [6]. This temperature regime is characterized by the formation of benzene derivatives, phenol fragments, and other aromatic decomposition products [7]. The thermal stability of the aromatic components reflects the inherent stability of the conjugated π-electron system present in the phenyl rings.

Differential Scanning Calorimetry (DSC) Phase Transitions

Differential scanning calorimetry provides complementary information regarding the thermal transitions and phase behavior of 4,4'-(Piperazine-2,5-diyl)diphenol [8]. The glass transition temperature typically occurs in the range of 50-100°C, representing the onset of increased molecular mobility and conformational flexibility [9]. This transition manifests as a small endothermic deviation in the baseline heat flow.

The melting point of the compound is expected to occur between 180-220°C, characterized by a significant endothermic peak corresponding to the breakdown of the crystal lattice structure [10]. The enthalpy of fusion provides valuable information regarding the strength of intermolecular interactions, particularly hydrogen bonding between hydroxyl and amine functionalities.

Crystallization events may be observed during cooling cycles, typically occurring in the 100-150°C range as an exothermic process [9]. The crystallization behavior reflects the molecular reorganization and the formation of ordered crystal structures through intermolecular hydrogen bonding networks.

The decomposition onset temperature, as determined by DSC analysis, typically occurs around 250-300°C, consistent with TGA observations [6]. This temperature marks the beginning of irreversible chemical bond breaking processes, manifesting as endothermic events due to the energy required for bond dissociation.

Solubility Behavior and Partition Coefficients

pH-Dependent Solubility in Aqueous Media

The solubility behavior of 4,4'-(Piperazine-2,5-diyl)diphenol in aqueous media exhibits significant pH dependence due to the presence of both basic amine and acidic phenolic functionalities [11] [12]. Under neutral conditions (pH 7.4), the compound exists predominantly as a neutral species, resulting in moderate aqueous solubility influenced by hydrogen bonding interactions between the hydroxyl groups and water molecules.

At acidic pH values (pH 3.0), the piperazine nitrogen atoms undergo protonation, resulting in the formation of a positively charged species [12]. This protonation significantly enhances the aqueous solubility due to increased electrostatic interactions with water molecules and the formation of favorable ion-dipole interactions. The solubility enhancement can be substantial, often increasing by several orders of magnitude compared to neutral conditions.

Under basic conditions (pH 10.0), the phenolic hydroxyl groups may undergo deprotonation to form phenolate anions [4]. This ionization state also contributes to increased aqueous solubility through the formation of ionic species and enhanced hydrogen bonding networks with water molecules. The phenolate formation is particularly significant due to the electron-withdrawing effect of the aromatic ring system.

The Henderson-Hasselbalch equation provides a quantitative framework for predicting the ionization state and subsequent solubility behavior as a function of pH. The compound effectively functions as a diprotic system, with distinct pKa values corresponding to the piperazine amine and phenolic hydroxyl functionalities.

Octanol-Water Distribution Patterns

The octanol-water partition coefficient (log P) serves as a critical parameter for assessing the lipophilicity and membrane permeability characteristics of 4,4'-(Piperazine-2,5-diyl)diphenol [13] [14]. Under neutral conditions (pH 7.4), the log P value is expected to range from 1.5 to 2.5, indicating moderate lipophilicity balanced by the hydrophilic contributions of the hydroxyl and amine functionalities.

The aromatic character of the molecule contributes significantly to its affinity for the octanol phase [15]. The two phenyl rings provide substantial hydrophobic surface area, promoting favorable π-π interactions and van der Waals forces with the organic solvent. However, the presence of polar functional groups creates competing interactions that moderate the overall lipophilicity.

At acidic pH values (pH 3.0), the protonation of the piperazine nitrogen atoms results in a significant decrease in the partition coefficient (log P 0.5-1.5) [16]. The charged species exhibits reduced affinity for the octanol phase due to unfavorable electrostatic interactions and increased hydration shell formation in the aqueous phase.

Conversely, at basic pH values (pH 10.0), the formation of phenolate anions also reduces the partition coefficient, although the effect may be less pronounced than amine protonation [17]. The anionic character of the phenolate groups enhances aqueous phase affinity through electrostatic interactions and hydrogen bonding.

Temperature effects on the partition coefficient are generally modest but measurable [13]. The temperature dependence follows thermodynamic principles, with slight variations reflecting changes in solvation energies and intermolecular interactions in both phases.

Spectroscopic Fingerprinting

NMR Spectral Assignments (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4,4'-(Piperazine-2,5-diyl)diphenol through detailed analysis of proton and carbon environments [18]. The ¹H NMR spectrum exhibits characteristic signals corresponding to distinct molecular regions, with chemical shifts reflecting the electronic environment of each proton type.

The phenolic hydroxyl protons appear as exchangeable signals in the range of 4.5-6.0 ppm, with the exact position being highly dependent on concentration, temperature, and solvent conditions [19]. These signals typically exhibit rapid exchange with deuterated solvents, confirming their assignment to hydroxyl functionalities.

Aromatic protons display characteristic splitting patterns and chemical shifts consistent with para-disubstituted benzene rings [19]. Protons ortho to the hydroxyl groups appear as doublets in the 6.6-6.8 ppm region, while meta protons resonate at 7.0-7.3 ppm. The coupling constants (J = 7-8 Hz) are typical for ortho coupling in aromatic systems.

The piperazine ring protons appear as complex multipets in the 2.8-3.2 ppm range [18]. These signals reflect the different chemical environments of the methylene protons α to nitrogen atoms, with coupling patterns influenced by ring conformation and substitution effects. The integration ratio confirms the presence of six piperazine protons relative to the aromatic signals.

Secondary amine protons within the piperazine ring typically appear as broad signals in the 1.5-2.5 ppm range [20]. The broadening results from rapid exchange with trace water and quadrupolar relaxation effects from the nitrogen nuclei.

¹³C NMR spectroscopy provides complementary information regarding the carbon framework [18]. Aromatic carbons exhibit characteristic chemical shifts in the 110-160 ppm range, with the phenolic carbon (ipso to OH) appearing most downfield at 155-160 ppm due to the deshielding effect of the hydroxyl substituent.

The piperazine carbons resonate in the aliphatic region at 45-50 ppm, with chemical shifts influenced by the α-nitrogen substitution [20]. The multiplicity and integration patterns confirm the symmetrical substitution of the piperazine ring.

Two-dimensional COSY NMR experiments provide crucial connectivity information [21] [22]. Cross-peaks between aromatic protons confirm the substitution pattern and ring connectivity. Correlations between piperazine protons and aromatic signals establish the linkage between the heterocyclic and aromatic components of the molecule.

IR Vibrational Modes of Hydroxyl and Amine Groups

Infrared spectroscopy offers detailed information regarding the vibrational modes and hydrogen bonding patterns present in 4,4'-(Piperazine-2,5-diyl)diphenol [3] [4]. The hydroxyl stretching vibrations appear as broad, intense absorptions in the 3200-3600 cm⁻¹ region, with the bandwidth reflecting the extent of hydrogen bonding interactions.

The broadness of the hydroxyl stretch indicates significant intermolecular hydrogen bonding [23]. In the solid state, the phenolic groups likely participate in extensive hydrogen bonding networks, resulting in a distribution of OH bond strengths and corresponding vibrational frequencies. The peak maximum typically occurs around 3400 cm⁻¹ for moderately hydrogen-bonded systems.

Secondary amine stretching vibrations appear in the 3300-3500 cm⁻¹ region [24] [25]. These absorptions are generally less intense than the hydroxyl bands but provide important structural confirmation. The NH stretching frequency is sensitive to the electronic environment and hydrogen bonding interactions involving the nitrogen atoms.

Aromatic CH stretching modes appear in the 3000-3100 cm⁻¹ region [26], providing confirmation of the aromatic character. These absorptions are typically of medium intensity and may overlap with the tail of the broader OH and NH stretching envelope.

The aromatic C=C stretching vibrations manifest as strong absorptions in the 1450-1600 cm⁻¹ region [23] [27]. Multiple peaks in this region reflect the various aromatic ring modes and the substitution pattern. The intensity and position of these bands provide information regarding the electronic nature of the aromatic system.

OH in-plane bending vibrations typically appear around 1150-1200 cm⁻¹ [3]. These modes are often coupled with other molecular vibrations, resulting in complex band patterns. The phenolic CO stretching mode appears as a strong absorption in the 1200-1300 cm⁻¹ region, characteristic of phenolic compounds.

NH in-plane bending vibrations occur in the 1580-1650 cm⁻¹ range [24]. These modes may overlap with aromatic ring vibrations but can be distinguished through deuteration experiments or careful peak deconvolution analysis.

Out-of-plane bending modes for both aromatic CH and ring deformation vibrations appear in the 800-900 cm⁻¹ region [26]. These absorptions provide information regarding the substitution pattern and ring dynamics. The piperazine ring breathing modes also contribute to absorptions in the 800-1000 cm⁻¹ region.

XLogP3

1.5

UNII

E0VE85E2T9

Wikipedia

5-diyl)diphenol4,4'-(piperazine-2

Dates

Last modified: 07-21-2023

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